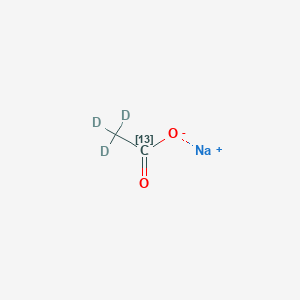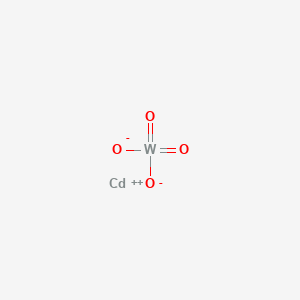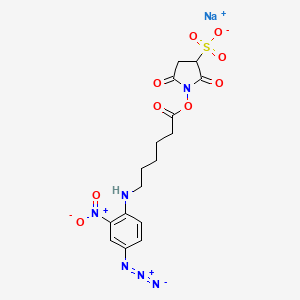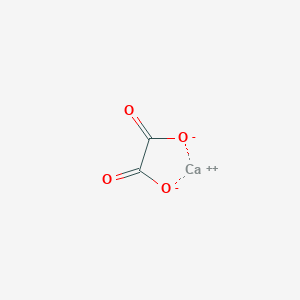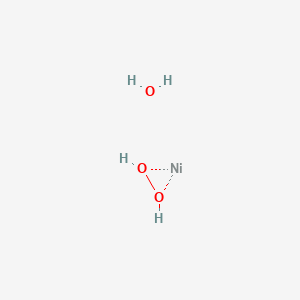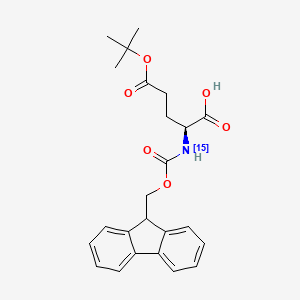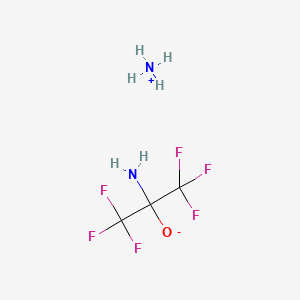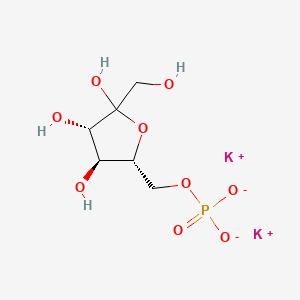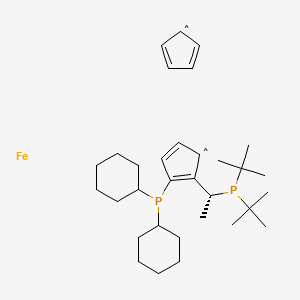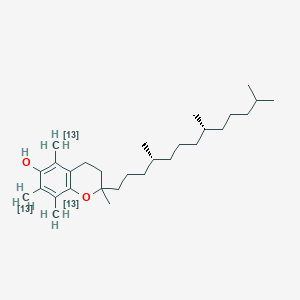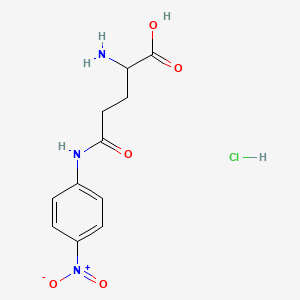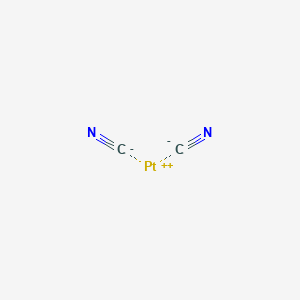
Platinum(II) cyanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Platinum(II) cyanide, also known as platinum dicyanide, is a chemical compound with the formula Pt(CN)₂. It is a coordination compound where platinum is in the +2 oxidation state, bonded to two cyanide ligands. This compound is known for its unique properties and applications in various fields, including catalysis and materials science .
准备方法
Synthetic Routes and Reaction Conditions: Platinum(II) cyanide can be synthesized through the reaction of potassium tetrachloroplatinate(II) with potassium cyanide in an aqueous solution. The reaction typically proceeds as follows: [ \text{K}_2[\text{PtCl}_4] + 2\text{KCN} \rightarrow \text{Pt(CN)}_2 + 4\text{KCl} ]
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield of the product. The use of high-purity reagents and controlled temperature and pH are crucial for the efficient production of this compound .
化学反应分析
Types of Reactions: Platinum(II) cyanide undergoes various chemical reactions, including:
Substitution Reactions: this compound can undergo substitution reactions where the cyanide ligands are replaced by other ligands. For example, it reacts with ammonia to form platinum(II) ammine complexes.
Oxidation and Reduction Reactions: this compound can be oxidized to platinum(IV) cyanide or reduced to elemental platinum under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include ammonia, phosphines, and other ligands. These reactions typically occur in aqueous or organic solvents at room temperature.
Oxidation and Reduction Reactions: Oxidizing agents like chlorine or bromine and reducing agents like hydrogen or sodium borohydride are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Formation of platinum(II) complexes with different ligands.
Oxidation and Reduction Reactions: Formation of platinum(IV) cyanide or elemental platinum
科学研究应用
Platinum(II) cyanide has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including hydrosilylation of alkynes and other transformations.
Materials Science: this compound is used in the development of photofunctional materials due to its luminescent properties.
Biological and Medical Research: It is studied for its potential use in anticancer therapies and as a cyanide scavenger in toxicology
作用机制
The mechanism of action of platinum(II) cyanide involves its interaction with molecular targets through coordination chemistry. In biological systems, it can bind to DNA and proteins, affecting their function. In catalysis, it facilitates various chemical transformations by providing a reactive platinum center that can interact with substrates and reagents .
相似化合物的比较
Platinum(IV) cyanide: Higher oxidation state, different reactivity.
Platinum(II) chloride: Similar oxidation state but different ligands.
Platinum(II) sulfide: Different ligands and applications.
Uniqueness: Platinum(II) cyanide is unique due to its strong cyanide ligands, which provide distinct reactivity and stability compared to other platinum compounds. Its ability to form stable complexes and its luminescent properties make it valuable in materials science and catalysis .
属性
分子式 |
C2N2Pt |
|---|---|
分子量 |
247.12 g/mol |
IUPAC 名称 |
platinum(2+);dicyanide |
InChI |
InChI=1S/2CN.Pt/c2*1-2;/q2*-1;+2 |
InChI 键 |
INXLGDBFWGBBOC-UHFFFAOYSA-N |
规范 SMILES |
[C-]#N.[C-]#N.[Pt+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


